molecular formula C16H18FNO3S B257370 N-benzyl-N-ethyl-5-fluoro-2-methoxybenzenesulfonamide

N-benzyl-N-ethyl-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B257370
M. Wt: 323.4 g/mol
InChI Key: KZGYCPBJRNITTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-5-fluoro-2-methoxybenzenesulfonamide, also known as BEFM, is a sulfonamide compound that has been synthesized for various scientific research applications. The compound has been studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-5-fluoro-2-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. This inhibition may lead to a decrease in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have low toxicity in preclinical studies, indicating its potential as a safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-ethyl-5-fluoro-2-methoxybenzenesulfonamide in lab experiments is its unique chemical structure, which may provide insights into the development of new therapeutic agents. However, one limitation is the lack of information on its pharmacokinetic and pharmacodynamic properties, which may affect its efficacy as a therapeutic agent.

Future Directions

There are several future directions for the study of N-benzyl-N-ethyl-5-fluoro-2-methoxybenzenesulfonamide. One direction is to further investigate its mechanism of action and identify the specific enzymes it inhibits. Another direction is to study its pharmacokinetic and pharmacodynamic properties to determine its efficacy as a therapeutic agent. Additionally, this compound could be studied in combination with other drugs to determine its potential as a combination therapy for the treatment of various diseases.

Synthesis Methods

N-benzyl-N-ethyl-5-fluoro-2-methoxybenzenesulfonamide can be synthesized through a multi-step reaction process starting from 5-fluoro-2-methoxybenzenesulfonyl chloride and benzyl ethyl amine. The reaction involves the addition of benzyl ethyl amine to the sulfonyl chloride, followed by the addition of sodium hydride to form the final product, this compound.

Scientific Research Applications

N-benzyl-N-ethyl-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been found to have anti-proliferative and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammation.

properties

Molecular Formula

C16H18FNO3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C16H18FNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)16-11-14(17)9-10-15(16)21-2/h4-11H,3,12H2,1-2H3

InChI Key

KZGYCPBJRNITTL-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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